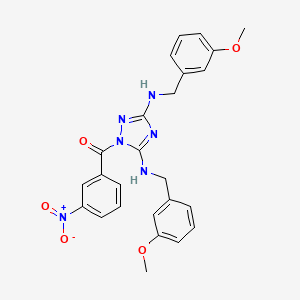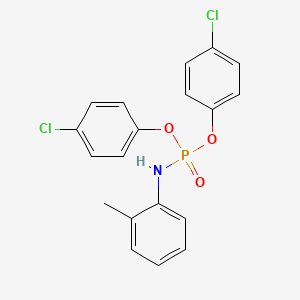![molecular formula C17H16F3NO2 B5226676 4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5226676.png)
4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide, also known as TFMPB, is a compound that has gained attention in scientific research due to its unique properties. This compound is a member of the benzamide class of compounds, which are known for their diverse biological activities. TFMPB has been shown to have potential applications in a variety of fields, including medicinal chemistry, pharmacology, and neuroscience.
Mécanisme D'action
The exact mechanism of action of 4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, such as dopamine and serotonin. This compound has also been shown to have an affinity for the GABA receptor, which is involved in the regulation of anxiety and stress.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, in the brain. It has also been shown to decrease the levels of inflammatory cytokines, which are involved in the inflammatory response. This compound has also been shown to have antinociceptive effects, which means it can reduce pain sensation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide in lab experiments is its high purity and yield. This makes it a reliable compound for use in scientific research. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the study of 4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide. One possible direction is to investigate its potential as a treatment for neurological disorders, such as Parkinson's disease and epilepsy. Another direction is to study its effects on the immune system and its potential as an anti-inflammatory agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential as a drug target.
Méthodes De Synthèse
The synthesis of 4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide involves the reaction of 2-(trifluoromethyl)aniline with 4-propoxybenzoyl chloride in the presence of a base, such as triethylamine. The resulting product is then purified using column chromatography to obtain the pure compound. This synthesis method has been reported in several scientific journals and has been shown to yield high purity and yield of this compound.
Applications De Recherche Scientifique
4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including antinociceptive, anti-inflammatory, and anticonvulsant effects. These properties make it a promising candidate for the development of new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO2/c1-2-11-23-13-9-7-12(8-10-13)16(22)21-15-6-4-3-5-14(15)17(18,19)20/h3-10H,2,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFZHYFZFLMBAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 5-ethyl-2-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5226603.png)


![N-(4-bromophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide](/img/structure/B5226628.png)

![3-[(2,3-dihydroxypropyl)amino]-5,5-dimethyl-2-nitro-2-cyclohexen-1-one](/img/structure/B5226649.png)

![ethyl 4-[4-(3-bromobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5226662.png)
![N-(3,4-dimethoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5226663.png)
![2-{2-[4-(3-thienylmethyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5226672.png)
![8-(2-pyridinyl)-13H-benzo[f]indeno[1,2-c]quinolin-13-one](/img/structure/B5226685.png)
![1-(4-chlorobenzyl)-N-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5226691.png)


